N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical context of benzamide derivative research, which has been a cornerstone of medicinal chemistry for several decades. Benzamides, as the simplest amide derivatives of benzoic acid, have been recognized since the early development of organic chemistry, with the parent compound benzamide being identified as a natural alkaloid found in herbs such as Berberis pruinosa. The systematic exploration of substituted benzamides gained momentum throughout the twentieth century as researchers recognized their potential therapeutic applications across multiple disease areas.
The specific synthesis pathways for this compound have been documented in pharmaceutical research literature, with synthesis methods involving the reaction of 2-amino-2-methyl-1-propanol with o-anisoyl chloride under controlled conditions. Historical patent literature from the 1970s demonstrates early work on related methoxybenzamide compounds, establishing foundational synthesis approaches that would later be adapted for more complex derivatives. The compound's Chemical Abstracts Service registry number 74201-13-1 was assigned as part of the systematic cataloging of organic compounds, reflecting its formal recognition within the chemical literature.
Research into this specific benzamide derivative has been facilitated by advances in organic synthesis methodologies and analytical techniques that emerged in the latter half of the twentieth century. The compound's development represents the culmination of decades of structure-activity relationship studies in benzamide chemistry, where researchers systematically modified the benzamide core structure to optimize biological activity and pharmacological properties. Early synthesis reports indicate that the compound can be prepared through aminolysis reactions involving methyl 2-methoxybenzoate and the appropriate amine precursor under specific reaction conditions that optimize yield and purity.
Significance in Medicinal Chemistry Research
This compound holds particular significance in medicinal chemistry research due to its membership in the therapeutically important benzamide family, which encompasses numerous clinically approved medications across diverse therapeutic areas. The benzamide scaffold has proven to be one of the most versatile pharmacophores in drug discovery, with derivatives serving as analgesics, antidepressants, antiemetics, prokinetics, antipsychotics, and opioids. This compound's unique structural features position it as a valuable research tool for investigating structure-activity relationships and developing new therapeutic agents.
The compound's significance is further underscored by its potential applications in pharmaceutical research, where it has been investigated for its anti-inflammatory and antimicrobial properties. Research findings suggest that the specific substitution pattern, including the hydroxyl group and methoxy functionality, contributes to enhanced biological activity compared to simpler benzamide derivatives. The presence of the hydroxyl group enables hydrogen bonding interactions, which can influence the compound's solubility in polar solvents and its interaction with biological targets. Additionally, the methoxy substitution at the ortho position of the benzene ring provides unique steric and electronic properties that distinguish it from other positional isomers.
Studies have demonstrated that modifications to the benzamide core structure can significantly impact biological activity, with the methoxy group playing a crucial role in target interaction. The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways related to inflammation and microbial infections. Research into benzamide derivatives has shown that the position and nature of substituents can dramatically alter pharmacological profiles, making systematic studies of compounds like this compound essential for advancing medicinal chemistry knowledge.
Overview of Current Research Applications
Current research applications of this compound span multiple areas of scientific investigation, reflecting the compound's versatility as a research tool and potential therapeutic agent. In pharmaceutical research, the compound is being investigated for its potential as an anti-inflammatory agent, with studies examining its ability to modulate inflammatory pathways and reduce inflammatory responses in experimental models. Researchers have also explored its antimicrobial properties, investigating its effectiveness against various bacterial and fungal strains as part of broader efforts to develop new antimicrobial agents.
Chemical biology applications represent another significant area of current research, where the compound is utilized as a tool compound for studying biological processes and molecular interactions. The compound's ability to interact with biological membranes, facilitated by its lipophilic methoxy group and hydrogen-bonding hydroxyl functionality, makes it valuable for investigating membrane-associated biological processes. Research teams are employing the compound in studies designed to understand protein-ligand interactions and to explore its potential as a molecular probe for specific biological targets.
Recent synthesis and evaluation studies have focused on developing improved synthetic methodologies for producing this compound and related derivatives. These studies aim to optimize reaction conditions, improve yields, and develop more environmentally friendly synthesis approaches. Contemporary research has also explored the compound's potential in combination therapies, where it may serve as a complementary agent alongside established therapeutic compounds to enhance overall treatment efficacy.
The following table summarizes key physical and chemical properties that are relevant to current research applications:
Current supplier data indicates widespread availability of the compound for research purposes, with multiple commercial sources offering various quantities and purities. Research-grade material is typically available at 95% purity from established chemical suppliers, facilitating ongoing research efforts across academic and industrial laboratories. The compound's stability profile and handling characteristics make it suitable for diverse experimental applications, contributing to its growing adoption in research programs focused on benzamide chemistry and related therapeutic development initiatives.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHWPXDNQJION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377322 | |
| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74201-13-1 | |
| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme
- Starting Materials: 2-methoxybenzoic acid or its activated derivatives (e.g., acid chloride or anhydride) and 1-amino-2-methylpropan-2-ol.
- Coupling Reaction: The amide bond is formed by reacting the carboxylic acid derivative with the amino alcohol.
- Activation Methods: Use of dehydrating agents or coupling reagents such as thionyl chloride (SOCl2) to convert the acid to acid chloride, or carbodiimides (e.g., DCC) to facilitate amide bond formation.
- Reaction Conditions: Typically carried out in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere to prevent side reactions.
- Temperature: Ambient to reflux temperatures depending on reagents and solvent.
Example Preparation Method
A common laboratory synthesis involves:
- Conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride under reflux.
- Addition of 1-amino-2-methylpropan-2-ol to the acid chloride solution at low temperature (0–5 °C) to control reaction rate and minimize side products.
- Stirring the reaction mixture at room temperature for several hours to complete amide bond formation.
- Work-up involving aqueous quenching, extraction, and purification by recrystallization or chromatography.
This method yields this compound with high purity and good yield.
Alternative Synthetic Routes
Direct Amidation
- Direct coupling of 2-methoxybenzoic acid with 1-amino-2-methylpropan-2-ol using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).
- This method avoids the need for acid chloride intermediates, reducing hazardous reagents.
- Reaction typically performed in solvents like dichloromethane or DMF at room temperature.
- Yields are generally moderate to high, with fewer side reactions.
Enzymatic Amidation
- Biocatalytic methods using lipases or amidases can be employed for amide bond formation under mild conditions.
- This approach is environmentally friendly and can offer stereoselectivity if chiral centers are involved.
- However, industrial application is limited by enzyme availability and cost.
Industrial Scale Considerations
- Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enhancing reaction control and safety.
- Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) is critical to maximize yield and purity.
- Purification steps include crystallization and chromatographic techniques to remove unreacted starting materials and by-products.
- Waste management and solvent recovery are important for sustainable production.
Reaction Conditions and Yields Summary
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride method | SOCl2, reflux; then amino alcohol at 0–5 °C | 80–90 | High purity, common laboratory method |
| Direct amidation | EDCI, DMAP, DCM, room temp | 70–85 | Avoids hazardous reagents |
| Enzymatic amidation | Lipase catalyst, mild aqueous conditions | 50–70 | Eco-friendly, limited scale |
Research Findings and Analytical Data
- The amide bond formation is confirmed by IR spectroscopy showing characteristic amide C=O stretch near 1650 cm⁻¹.
- NMR spectroscopy (¹H and ¹³C) confirms the presence of the hydroxyalkyl substituent and methoxy group on the benzamide ring.
- Melting point data (129–131 °C) is consistent with literature values, indicating product purity.
- Chromatographic purity assessed by HPLC typically exceeds 95% after purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like methanol or ethanol.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, analogous to the target compound’s synthetic route .
- Applications : Demonstrated efficacy as an N,O-bidentate directing group in metal-catalyzed reactions, highlighting the importance of hydroxyl and methyl positioning for coordination .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide
- Structure : Incorporates a benzimidazole-phenyl group instead of the hydroxypropan-2-yl group.
- Synthesis : Formed via acylation of 4-(1H-benzimidazol-2-yl)aniline with 2-methoxybenzoyl chloride in THF .
- Biological Relevance : Developed as a FERM domain protein-protein interaction inhibitor, emphasizing the role of the methoxy group in binding interactions .
YM-43611 [(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide]
- Structure: Shares the 2-methoxybenzamide backbone but includes a pyrrolidinyl substituent and a cyclopropylcarbonylamino group.
- Pharmacology : Acts as a dopamine D3/D4 receptor antagonist (Ki = 1.2 nM for D4), demonstrating that methoxybenzamide derivatives can achieve high receptor affinity when paired with bulky substituents .
Pharmacological and Functional Analogues
¹²⁵I-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide
- Structure : Contains a 5-iodo-2-methoxybenzamide group linked to a pyrrolidinylmethyl moiety.
- Applications: Radioligand for dopamine D2 receptors (KD = 1.2 nM), with enhanced lipophilicity (octanol-water partition coefficient 40× higher than sulpiride) enabling superior brain penetration .
YM-47813 [4-Amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide]
- Structure: Includes a 4-amino-5-chloro substitution on the benzamide ring.
- Activity : Potent 5-HT4 receptor agonist (EC₅₀ = 1.0 µM in guinea pig ileum assays), demonstrating that electron-donating groups (e.g., methoxy) enhance receptor activation .
Comparative Analysis of Key Properties
| Compound | Molecular Weight | Key Substituents | Biological Target | Affinity/Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 239.27 | 2-Methoxy, 1-hydroxypropan-2-yl | N/A (Synthetic intermediate) | N/A | |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 235.29 | 3-Methyl, 2-hydroxy-1,1-dimethylethyl | Metal coordination | N/A | |
| YM-43611 | 500.03 | 5-Chloro, cyclopropylcarbonylamino | Dopamine D3/D4 receptors | Ki = 1.2 nM (D4) | |
| ¹²⁵I-6b | 432.24 | 5-Iodo, pyrrolidinylmethyl | Dopamine D2 receptors | KD = 1.2 nM | |
| YM-47813 | 407.91 | 4-Amino-5-chloro, cyclohexyl | 5-HT4 receptors | EC₅₀ = 1.0 µM |
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, a compound characterized by its hydroxyl and methoxy functional groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the hydroxyl group enhances solubility and reactivity, while the methoxy group may improve lipophilicity, potentially increasing bioavailability.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation, suggesting that this compound may also possess such properties.
- Analgesic Effects : There is evidence to suggest potential analgesic effects, making it a candidate for pain management therapies.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or cellular signaling, which could lead to therapeutic applications in various diseases .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The hydroxy and methoxy groups facilitate binding to enzymes or receptors, modulating their activity and influencing cellular pathways.
- Interference with Cellular Pathways : By interacting with specific molecular targets, the compound may disrupt normal cellular functions, leading to its observed biological effects .
Case Studies and Experimental Data
- In Vitro Studies : Initial in vitro studies have demonstrated that this compound can inhibit certain inflammatory markers in cell cultures. For example, it reduced the production of cytokines associated with inflammation in macrophage cell lines.
- Animal Models : In animal models of pain and inflammation, administration of the compound resulted in significant reductions in pain scores compared to control groups. This suggests potential efficacy as an analgesic agent.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that while many shared anti-inflammatory properties, this compound exhibited a unique profile possibly due to its branched alkyl chain structure.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Hydroxyl and methoxy groups | Anti-inflammatory, analgesic |
| N-(1-Hydroxypropyl)-2-methoxybenzamide | Structure | Linear alkyl chain | Moderate anti-inflammatory |
| N-(1-Hydroxybutan-2-yl)-2-methoxybenzamide | Structure | Longer alkyl chain | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 1-hydroxy-2-methylpropan-2-amine. A common approach employs carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst in anhydrous solvents like dichloromethane or DMF . For analogs like 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, nucleophilic acyl substitution under controlled pH and temperature yields high-purity products . Optimization should focus on stoichiometry, solvent selection, and purification via recrystallization or preparative HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the methoxy group and tertiary alcohol substituent using H and C NMR, referencing shifts for amide protons (~δ 8–10 ppm) and methoxy groups (~δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data (orthorhombic P222 system, Z=4) .
- HPLC-MS : Assess purity (>95%) and molecular weight verification via HRMS .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in polar solvents (DMSO, ethanol) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy or nephelometry. The tertiary alcohol and methoxy groups enhance solubility in organic phases .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound and its analogs?
- Methodological Answer :
- Substituent Effects : Compare analogs with halogen (e.g., bromo ), sulfonamide, or heterocyclic moieties (e.g., benzothiazole ) to identify pharmacophores. For example, halogenation may enhance antimicrobial activity by increasing lipophilicity and target binding .
- Bioisosteric Replacement : Replace the hydroxy group with bioisosteres (e.g., fluorine) to improve metabolic stability while retaining hydrogen-bonding capacity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like bacterial FtsZ or sirtuins .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, inoculum size, compound concentration). For example, discrepancies in IC values may arise from variations in bacterial strain susceptibility .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. A compound reported as both antimicrobial and anti-inflammatory may act via NF-κB inhibition, linking immune modulation and pathogen clearance .
Q. What strategies are effective for improving the compound’s bioavailability and target engagement?
- Methodological Answer :
- Co-Crystallization : Engineer co-crystals with coformers (e.g., succinic acid) to enhance dissolution rates, leveraging hydrogen-bonding motifs observed in crystal structures .
- Prodrug Design : Mask the hydroxy group as an ester or carbonate to improve membrane permeability, with enzymatic cleavage in target tissues .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release, particularly for cancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
